2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide
Overview
Description
2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C18H22ClN3O5S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0968697 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sulfonyl Derivatives of Phenoxyacetamide
Research on sulfonyl derivatives of phenoxyacetamide, including compounds related to the specified chemical structure, has explored their synthesis and potential applications. For instance, studies by Cremlyn and Pannell discuss the treatment of phenoxyacetamide with chlorosulfonic acid to produce sulfonyl chloride derivatives, characterized by their subsequent conversion into sulfonamides and sulfonohydrazides. These derivatives have been investigated for various applications, including their potential biological activities (Cremlyn & Pannell, 1978).
Analgesic and Antimicrobial Activities
Another area of research involves the synthesis and evaluation of novel isoxazole derivatives for their analgesic and antimicrobial properties. Sahu et al. have synthesized substituted aryl-N-chalconyl aminophenols and treated them with hydroxylamine hydrochloride to produce novel isoxazole derivatives, which were then tested for their analgesic and antimicrobial activities. Some of these compounds exhibited significant analgesic activity and showed higher antibacterial and antifungal activity compared to reference drugs (Sahu et al., 2009).
Novel Heterocyclic Compounds
Research by Darwish et al. aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for antimicrobial applications. This study highlights the synthesis of various derivatives through reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showcasing the versatility of sulfonyl derivatives in generating compounds with potential biological activities (Darwish et al., 2014).
Anticonvulsant Agents
Farag et al. have synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, exploring their anticonvulsant activity. This research demonstrates the therapeutic potential of sulfonyl derivatives in developing anticonvulsant agents, with some compounds showing protection against picrotoxin-induced convulsion (Farag et al., 2012).
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-(1,2-oxazol-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O5S/c1-12-9-14(19)16(28(24,25)22-17-7-8-27-21-17)10-15(12)26-11-18(23)20-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLBGJZOGTWCAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NC3=NOC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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